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Abstract
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, stands as a cornerstone compound in the field of

metal carbonyl cluster chemistry. Its highly symmetric tetrahedral arrangement of iridium atoms,

exclusively coordinated by terminal carbonyl ligands, has prompted extensive investigation into

its electronic structure and bonding. This technical guide provides a comprehensive overview of

the electronic properties of Ir₄(CO)₁₂, synthesizing crystallographic, spectroscopic, and

computational data. Detailed experimental protocols for its synthesis and characterization are

presented, alongside a thorough analysis of its molecular orbital framework. This document is

intended to serve as a detailed resource for researchers leveraging the unique properties of

this and related metal clusters in fields ranging from catalysis to materials science and drug

development.

Molecular Structure and Bonding
Tetrairidium dodecacarbonyl is a crystalline solid that possesses a distinctive molecular

architecture. The core of the molecule consists of a tetrahedral cluster of four iridium atoms.

Each iridium atom is coordinated to three terminal carbonyl (CO) ligands, resulting in a

molecule with overall Td symmetry. This high symmetry, with all-terminal CO ligands,

distinguishes it from its lighter congeners, tetracobalt dodecacarbonyl (Co₄(CO)₁₂) and

tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), which exhibit structures of C₃ᵥ symmetry due to the

presence of bridging carbonyl groups.[1][2]
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The bonding within the Ir₄ cluster and the interaction between the iridium atoms and the

carbonyl ligands are best described by molecular orbital (MO) theory. Extended Hückel and

Density Functional Theory (DFT) calculations have been instrumental in elucidating the

electronic structure. These studies indicate the presence of six direct metal-metal (Ir-Ir) σ-

bonds within the tetrahedral core.[3] The stability of the Td structure over a hypothetical C₃ᵥ

structure with bridging carbonyls has been a subject of computational investigation, with DFT

studies confirming the energetic preference for the all-terminal ligand arrangement.

The interaction between the iridium atoms and the carbonyl ligands involves a synergistic

bonding mechanism. This entails σ-donation from the highest occupied molecular orbital

(HOMO) of the CO molecule to empty d-orbitals on the iridium atom, and π-back-donation from

filled iridium d-orbitals into the lowest unoccupied molecular orbital (LUMO), which is a π* anti-

bonding orbital, of the CO ligand. This back-donation strengthens the metal-ligand bond and

weakens the carbon-oxygen bond, a phenomenon that can be observed through vibrational

spectroscopy.

Molecular Structure Diagram
Molecular structure of Tetrairidium Dodecacarbonyl.

Quantitative Structural Data
The precise molecular geometry of Ir₄(CO)₁₂ has been determined by single-crystal X-ray

diffraction. The seminal work by Churchill and Hutchinson revealed a complex crystallographic

disorder but confirmed the essential Td symmetry of the molecule.[4] The average Ir-Ir bond

length was determined to be 2.693 Å.[4][5]

Bond Average Length (Å)

Ir - Ir 2.693

Ir - C 1.87 (approx.)

C - O 1.15 (approx.)

Table 1: Key bond lengths in Tetrairidium

Dodecacarbonyl.
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Angle Average Angle (degrees)

Ir - Ir - Ir 60

C - Ir - C 90 (approx.)

Ir - C - O 180 (approx.)

Table 2: Key bond angles in Tetrairidium

Dodecacarbonyl.

Spectroscopic Properties
Vibrational spectroscopy is a powerful tool for probing the electronic structure of metal

carbonyls. The C-O stretching frequencies are particularly informative, as they are sensitive to

the extent of π-back-donation from the metal to the carbonyl ligands.

Infrared and Raman Spectroscopy
The infrared (IR) and Raman spectra of Ir₄(CO)₁₂ have been extensively studied. In the solid

state, the high Td symmetry results in a relatively simple vibrational spectrum in the carbonyl

stretching region (ν(CO)).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational

Mode
Symmetry IR Active Raman Active

Frequency

(cm⁻¹)

ν(CO) A₁ No Yes 2079

ν(CO) E No Yes 2058

ν(CO) T₂ Yes Yes 2038, 2017

ν(Ir-C) A₁ No Yes 461

ν(Ir-C) T₂ Yes Yes 420

δ(Ir-C-O) E No Yes ~500-600

δ(Ir-C-O) T₁, T₂ Yes Yes ~500-600

ν(Ir-Ir) A₁ No Yes 163

ν(Ir-Ir) E No Yes 126

ν(Ir-Ir) T₂ Yes Yes 98

Table 3:

Vibrational

frequencies of

Tetrairidium

Dodecacarbonyl.

The observation of multiple bands in the T₂ mode in the IR spectrum is due to the resolution of

degeneracy in the solid state. The positions of the ν(CO) bands at relatively high frequencies

are consistent with the presence of only terminal carbonyl ligands and a moderate degree of π-

back-donation from the iridium centers.

Experimental Protocols
Synthesis of Tetroiridium Dodecacarbonyl
The synthesis of Ir₄(CO)₁₂ is typically achieved through a two-step reductive carbonylation of a

suitable iridium precursor, such as hydrated iridium(III) chloride (IrCl₃·xH₂O).[6][7]

Step 1: Formation of the Dicarbonyl Dichloroiridate(I) Anion
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Hydrated iridium(III) chloride is dissolved in a suitable solvent, such as 2-methoxyethanol. The

solution is then purged with carbon monoxide gas at elevated temperatures (e.g., 120-130 °C).

This step reduces the iridium from the +3 to the +1 oxidation state, forming the anionic complex

[Ir(CO)₂Cl₂]⁻.

Step 2: Reductive Carbonylation to Tetroiridium Dodecacarbonyl

The solution containing the [Ir(CO)₂Cl₂]⁻ intermediate is then subjected to further reduction in

the presence of a reducing agent and continued carbon monoxide bubbling. Common reducing

agents include zinc metal or hydrogen gas. This step leads to the formation of the canary-

yellow crystalline product, Ir₄(CO)₁₂, which precipitates from the solution. The crude product

can be purified by recrystallization from a suitable solvent like toluene or by sublimation.

Step 1: Formation of [Ir(CO)2Cl2]-

Step 2: Reductive Carbonylation

Purification

IrCl3·xH2O in
2-methoxyethanol

[Ir(CO)2Cl2]- solutionCO, Heat

Carbon Monoxide (CO)

Heat (120-130 °C)

Ir4(CO)12 precipitate

Reducing Agent, CO

Reducing Agent
(e.g., Zn or H2)

Carbon Monoxide (CO)

Recrystallization
(e.g., from toluene)

Sublimation

Pure Ir4(CO)12 crystals

Click to download full resolution via product page

Workflow for the synthesis of Tetrairidium Dodecacarbonyl.
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Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals of Ir₄(CO)₁₂ is crucial for accurate structural

determination.

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of

the compound in an appropriate solvent, such as toluene or a mixture of dichloromethane and

hexane. The solution should be left undisturbed in a vibration-free environment to allow for the

slow growth of well-formed crystals.

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream

to minimize thermal vibrations and potential crystal decay. The diffractometer, equipped with a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a

CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is

rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and the space group. The structure is then solved using direct methods

or Patterson methods to obtain an initial model of the atomic positions. This model is

subsequently refined against the experimental data using least-squares methods to optimize

the atomic coordinates, and thermal displacement parameters, and to minimize the difference

between the observed and calculated structure factors.

Vibrational Spectroscopy
Infrared (IR) Spectroscopy: For solid-state IR spectroscopy, a small amount of the crystalline

Ir₄(CO)₁₂ is finely ground with dry potassium bromide (KBr) powder and pressed into a thin,

transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer. For solution-phase measurements, the compound is dissolved in a suitable

transparent solvent (e.g., hexane or dichloromethane) and placed in a liquid cell with windows

transparent to IR radiation (e.g., NaCl or CaF₂).

Raman Spectroscopy: For Raman spectroscopy, a crystalline sample is placed in a sample

holder and irradiated with a monochromatic laser beam (e.g., from an argon-ion or diode laser).

The scattered light is collected at a 90-degree angle to the incident beam and passed through

a monochromator to a sensitive detector (e.g., a CCD).
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Molecular Orbital Analysis
A qualitative molecular orbital diagram for the Ir₄ tetrahedral core can be constructed by

considering the interactions of the valence orbitals of the four iridium atoms. The 18 valence

electrons of the Ir₄ cluster (4 x 9) occupy a set of bonding and non-bonding molecular orbitals.

The interaction with the twelve carbonyl ligands leads to a more complex MO diagram. The σ-

donating orbitals of the CO ligands interact with the empty d-orbitals of the iridium cluster,

forming a set of low-lying bonding MOs. The π-acceptor orbitals (π*) of the CO ligands interact

with the filled d-orbitals of the iridium cluster, resulting in a set of bonding and anti-bonding

MOs.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of the

cluster. In Ir₄(CO)₁₂, the HOMO is primarily metal-metal bonding in character, while the LUMO

is largely composed of anti-bonding orbitals with significant contributions from the carbonyl π*

orbitals. The energy gap between the HOMO and LUMO is a key factor in determining the

electronic and photophysical properties of the cluster.

Ir4 Cluster Orbitals

Ir4(CO)12 Molecular Orbitals

Ir-Ir Bonding MOs

Bonding MOs
(Ir-CO σ and π)

HOMO
(Mainly Ir-Ir bonding)

Ir-Ir Non-bonding MOs Ir-Ir Anti-bonding MOs

LUMO
(Mainly Ir-CO π* anti-bonding)

CO σ Orbitals CO π* Orbitals

Anti-bonding MOs

Click to download full resolution via product page

Conceptual Molecular Orbital Diagram for Ir₄(CO)₁₂.
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Conclusion
The electronic structure of tetrairidium dodecacarbonyl is a testament to the intricate

interplay of metal-metal and metal-ligand bonding in high-nuclearity carbonyl clusters. Its

unique Td symmetry, a consequence of the exclusive presence of terminal carbonyl ligands,

has been firmly established through X-ray crystallography and vibrational spectroscopy.

Computational studies have provided a deeper understanding of the molecular orbital

framework, highlighting the nature of the frontier orbitals that govern its reactivity. The detailed

experimental protocols provided herein offer a practical guide for the synthesis and

characterization of this important molecule. A thorough grasp of the electronic structure of

Ir₄(CO)₁₂ is not only fundamental to the field of organometallic chemistry but also provides a

crucial foundation for the rational design of novel catalysts, functional materials, and

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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